molecular formula C11H15ClN2O2 B2803571 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride CAS No. 2034356-94-8

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride

Cat. No. B2803571
CAS RN: 2034356-94-8
M. Wt: 242.7
InChI Key: OOMYPIPNQMIVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride, also known as Linezolid, is an antibiotic that is used to treat various bacterial infections. It was first introduced in the market in the year 2000, and since then, it has been widely used in clinical settings. Linezolid is a synthetic compound that belongs to the oxazolidinone class of antibiotics. It is effective against both gram-positive and gram-negative bacteria, making it a versatile drug.

Scientific Research Applications

Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus, of which 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride is a part, is extensively used in synthetic organic chemistry and medicinal chemistry. Its applications include serving as a popular heterocycle framework and being used in asymmetric synthesis as chiral auxiliaries. Additionally, oxazolidinones are employed as protective groups for 1,2-aminoalcohol systems (Zappia et al., 2007).

Preparation of Protease Inhibitors

The compound has been involved in the synthesis of α-aminoalkyl-α′-chloromethylketone derivatives, which are useful intermediates for several protease inhibitors (Onishi et al., 2001).

Aminomethylation Reactions

Aminomethylation of related oxazolidin-2-one compounds can lead to the formation of compounds like chloromethyl3-oxohexahydroimidazo[1,5-c]oxazol-6-ium chlorides, showcasing the versatility of this chemical structure in synthetic chemistry (Korepin et al., 2015).

Molecular Conformation and Interactions

Research has shown that oxazolidin-2-ones like 5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride can demonstrate a variety of weak interactions, including hydrogen bonds and π-π stacking interactions. These interactions are crucial in understanding the compound's behavior in various chemical environments (Nogueira et al., 2015).

Antibiotic Synthesis

This compound has been used in the synthesis of Linezolid, an antibiotic, highlighting its importance in pharmaceutical applications (Greco et al., 2014).

properties

IUPAC Name

5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMYPIPNQMIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(OC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)-3-(p-tolyl)oxazolidin-2-one hydrochloride

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